

Technical Support Center: Ferroptosis Inducer-2 (FIN2/FINO2)

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Compound of Interest

Compound Name: *Ferroptosis inducer-2*

Cat. No.: *B12360283*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Ferroptosis Inducer-2** (also known as FINO2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Ferroptosis Inducer-2** (FIN2/FINO2)?

FIN2 is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.^{[1][2][3]} Its mechanism is distinct from other common ferroptosis inducers like erastin or RSL3.^{[4][5]} FIN2 has a dual action: it indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron (Fe^{2+} to Fe^{3+}).^{[4][6][7][8]} This leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.^{[1][4][7]}

Q2: What is the recommended solvent and storage condition for FIN2?

FIN2 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent.

- Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for FIN2.^{[1][3][8]} It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.^{[1][3]}

- **Storage of Solid Compound:** Store the solid form of FIN2 at -20°C.
- **Storage of Stock Solutions:** Aliquot the FIN2 stock solution and store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[1] It is crucial to protect the compound from light.^[1]

Q3: What is a typical effective concentration range for FIN2 in cell culture experiments?

The effective concentration of FIN2 can vary depending on the cell line and experimental conditions. However, a common starting concentration used in studies with cell lines like HT-1080 is 10 µM for a 24-hour treatment to induce ferroptosis.^{[1][2][4][6][7]} It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Can FIN2 induce apoptosis?

Studies have shown that FIN2-induced cell death is non-apoptotic.^[5] For instance, the apoptosis inhibitor zVAD-FMK does not suppress cell death caused by FIN2.^[4] This specificity makes FIN2 a valuable tool for studying ferroptosis.

Troubleshooting Guide for Batch-to-Batch Variability

Inconsistent experimental outcomes when using chemical inducers can often be traced back to variations between different batches of the compound. This guide addresses potential issues related to FIN2 batch-to-batch variability.

Issue 1: Inconsistent or reduced potency of FIN2 in inducing ferroptosis.

Potential Cause	Recommended Action
Lower Purity of a New Batch	1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch from the supplier. Compare the purity data with previous batches. 2. Perform Quality Control: If possible, perform in-house quality control such as HPLC-MS to verify the identity and purity of the compound.
Degradation of the Compound	1. Check Storage Conditions: Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -80°C, protected from light). ^[1] 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound, especially if you observe diminished activity. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. ^[3]
Inaccurate Concentration of Stock Solution	1. Verify Weighing and Dissolving: Ensure accurate weighing of the solid compound and complete dissolution in the solvent. Use a calibrated balance. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO as moisture can affect the compound's stability and solubility. ^[3]

Issue 2: High variability in results within the same experiment or between replicate experiments.

Potential Cause	Recommended Action
Incomplete Dissolution of FIN2	1. Ensure Complete Solubilization: After dissolving in DMSO, ensure the solution is clear and free of particulates. Gentle warming or vortexing might be necessary. 2. Dilute Properly: When diluting the stock solution into cell culture media, mix thoroughly to ensure a homogenous final concentration.
Cell Line Instability or Passage Number	1. Use Consistent Cell Passage Numbers: High-passage number cells can have altered sensitivity to stimuli. Use cells within a consistent and low passage range for all experiments. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses.
Variations in Experimental Conditions	1. Standardize Protocols: Ensure all experimental parameters (cell seeding density, incubation times, media composition) are kept consistent.

Quantitative Data Summary

Parameter	Value	Source
Molecular Weight	256.4 g/mol	[8]
Solubility in DMSO	≥ 50 mg/mL	[1][3]
Solubility in Ethanol	~30 mg/mL	[8]
Storage of Solid	-20°C	[8]
Storage of Stock Solution	-80°C (6 months); -20°C (1 month)	[1]
Typical In Vitro Concentration	10 µM	[1][4][6][7]

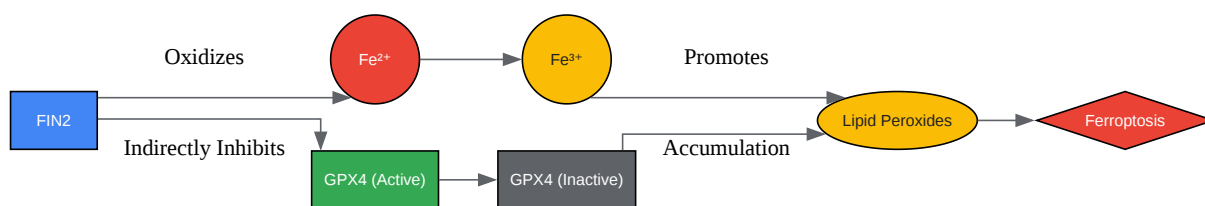
Experimental Protocols

General Protocol for Induction of Ferroptosis with FIN2 in Adherent Cells

- Cell Seeding:
 - Seed adherent cells (e.g., HT-1080) in a suitable culture plate (e.g., 96-well plate for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
 - Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.
- Preparation of FIN2 Working Solution:
 - Prepare a stock solution of FIN2 in high-quality, anhydrous DMSO (e.g., 10 mM).
 - On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., a starting concentration of 10 µM). It is important to mix the diluted solution well.
- Cell Treatment:
 - Remove the old medium from the cells.
 - Add the medium containing the desired concentration of FIN2 to the cells.
 - Include appropriate controls:
 - Vehicle Control: Cells treated with the same concentration of DMSO as the FIN2-treated cells.
 - Positive Control (Optional): Cells treated with another known ferroptosis inducer (e.g., erastin or RSL3).
 - Negative Control (Optional): Cells co-treated with FIN2 and a ferroptosis inhibitor (e.g., ferrostatin-1) to confirm the mode of cell death.
- Incubation:

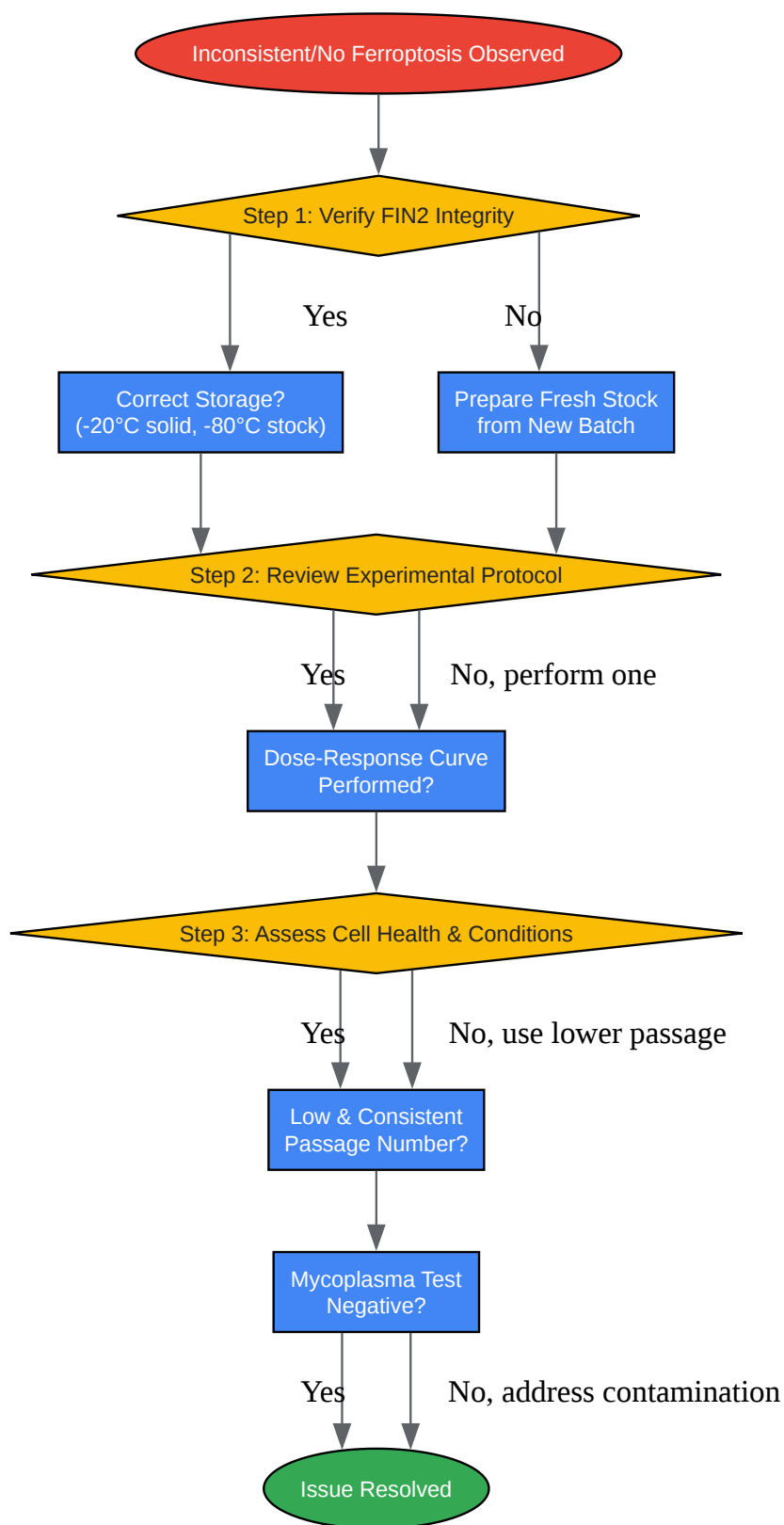
- Incubate the cells for the desired time period (e.g., 24 hours).
- Assessment of Ferroptosis:
 - Analyze the cells for markers of ferroptosis, such as:
 - Cell Viability: Using assays like MTT or CellTiter-Glo.
 - Lipid Peroxidation: Using fluorescent probes like C11-BODIPY 581/591.
 - Cell Death: Using assays like propidium iodide staining followed by flow cytometry.

Visualizations



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Caption: Signaling pathway of **Ferroptosis Inducer-2 (FIN2)**.



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Caption: Troubleshooting workflow for FIN2 experiments.

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